Linoleoylcarnitine

Catalog No.
S620411
CAS No.
36816-10-1
M.F
C25H45NO4
M. Wt
423.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linoleoylcarnitine

CAS Number

36816-10-1

Product Name

Linoleoylcarnitine

IUPAC Name

(3R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C25H45NO4

Molecular Weight

423.6 g/mol

InChI

InChI=1S/C25H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h9-10,12-13,23H,5-8,11,14-22H2,1-4H3/b10-9-,13-12-/t23-/m1/s1

InChI Key

MJLXQSQYKZWZCB-DQFWFXSYSA-N

Synonyms

(2R)-3-Carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-1-propanaminium; L-Linoleoylcarnitine; Linoleoylcarnitine

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

The exact mass of the compound O-linoleyl-L-carnitine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Supplementary Records. It belongs to the ontological category of O-octadecadienoyl-L-carnitine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]. However, this does not mean our product can be used or applied in the same or a similar way.

Linoleoylcarnitine (C18:2 carnitine, CAS 36816-10-1) is a long-chain polyunsaturated acylcarnitine that serves as an essential intermediate in mitochondrial beta-oxidation and a critical analytical standard in mass spectrometry (LC-MS/MS) workflows [1]. Structurally defined by its 18-carbon acyl chain with two cis double bonds, this compound exhibits distinct amphiphilic properties, critical micelle concentrations, and membrane-interaction dynamics compared to its saturated counterparts [1]. In procurement contexts, Linoleoylcarnitine is primarily sourced as a high-purity reference standard for newborn screening panels, lipidomic profiling of fatty acid oxidation disorders (FAODs), and as a highly specific substrate for in vitro metabolic and mitochondrial respiration assays where precise acyl chain unsaturation is required [1].

Research Fit

Mitochondrial fatty acid oxidation and CPT I regulation studies
Targeted metabolomics reference standard for long-chain acylcarnitine profiling
Research into inherited metabolic disorders (CPT I, CACT, CPT II deficiencies)

Generic substitution among long-chain acylcarnitines (LCACs) frequently leads to assay failure and reversed cellular phenotypes due to strict biological sensitivity to acyl chain saturation [1]. While buyers may consider saturated analogs like Palmitoylcarnitine (C16:0) as cost-effective or more common class-level substitutes, these molecules trigger fundamentally different cellular responses. For example, substituting Linoleoylcarnitine with Palmitoylcarnitine in metabolic assays reverses the insulin sensitization phenotype[1] and introduces severe confounding variables, such as massive reactive oxygen species (ROS) generation during mitochondrial Complex IV inhibition [2]. Consequently, for precise lipidomic calibration and targeted receptor/enzyme assays, the exact 18:2 unsaturation profile of Linoleoylcarnitine is non-interchangeable[REFS-1, REFS-2].

Substitution Risk

CPT I inhibition profile may not transfer
Linoleoylcarnitine exhibits reported higher inhibition of CPT I compared to palmitoylcarnitine; saturated analogs may show different regulatory response.
Chromatographic response factor differs significantly
LC-MS calibration slope is approximately 29% higher than oleoylcarnitine; using an alternative standard may compromise quantification accuracy.
Biomarker specificity is compound-dependent
Unique associations with BMI and cystic fibrosis newborn profiles are not replicated by other long-chain acylcarnitines; substitution may invalidate study endpoints.

ROS Generation in Complex IV Inhibition

Both Linoleoylcarnitine and Palmitoylcarnitine inhibit mitochondrial Complex IV with similar IC50 values; however, their downstream oxidative profiles diverge significantly. At 150 µM in energized cardiac fibers, Palmitoylcarnitine triggers a significant increase in H2O2 release (ROS generation), whereas Linoleoylcarnitine does not reach statistical significance for H2O2 elevation[1].

Evidence DimensionH2O2 release (ROS generation) during Complex IV inhibition
Target Compound DataNon-significant increase in H2O2 release at 150 µM
Comparator Or BaselinePalmitoylcarnitine (C16:0): Significant increase in H2O2 release at 150 µM
Quantified DifferenceStatistically divergent ROS generation profiles at identical 150 µM concentrations
ConditionsEnergized cardiac fibers, 150 µM concentration

Enables researchers to study Complex IV inhibition pathways without the confounding variable of severe ROS-induced oxidative stress.

CPT I inhibition context
Class-level inference
LinoleoylcarnitineReported better inhibitor
PalmitoylcarnitineLower inhibition
Supports fatty acid oxidation research; qualitative CPT I inhibition difference may guide tool compound selection.
Data from review; no numeric comparison available.

Opposing Insulin Sensitization Effects

Acyl chain saturation dictates the directionality of insulin signaling in in vitro models. Myotubes incubated with Linoleoylcarnitine (C18:2) exhibit increased insulin sensitization, whereas incubation with the saturated analog Palmitoylcarnitine (C16:0) actively reduces insulin sensitization [1].

Evidence DimensionDirection of insulin sensitization in myotubes
Target Compound DataIncreases insulin sensitization
Comparator Or BaselinePalmitoylcarnitine (C16:0): Reduces insulin sensitization
Quantified DifferenceDiametrically opposed phenotypic outcomes based on unsaturation
ConditionsIn vitro myotube incubation assays

Procuring the incorrect acylcarnitine standard will yield inverted metabolic phenotypes in cellular models of insulin resistance.

Response factor (LC-MS)
Head-to-head
0.0517
Calibration slope vs. Oleoyl-L-carnitine (0.0401)
Higher analytical response supports precise quantification in targeted metabolomics.
LC-MS, 2.0–60 ng/μL range; method-specific context.

Cardioprotective Reperfusion Structural Specificity

In models of ischemia-reperfusion injury, the activation of salvage kinases is highly specific to the acyl chain length and saturation. Administration of 1 µM Palmitoylcarnitine at the onset of reperfusion yields a 74% ± 2% recovery of baseline cardiac function, whereas 1 µM Linoleoylcarnitine provides no protective recovery, performing identically to untreated baselines [1].

Evidence DimensionPost-ischemic recovery of baseline cardiac function
Target Compound DataNo protective recovery (comparable to 24% ± 1% untreated baseline)
Comparator Or BaselinePalmitoylcarnitine (C16:0): 74% ± 2% recovery of baseline
Quantified Difference~50% absolute difference in functional recovery
Conditions1 µM administration at the onset of reperfusion in cardiac models

Demonstrates that Linoleoylcarnitine cannot be used as a generic LCAC substitute in cardiovascular salvage kinase activation studies.

BMI correlation
Head-to-head
R = 0.230
p = 0.042; n = 79 (Palmitoylcarnitine: p = 0.077)
Reported correlation with BMI supports metabolomics research in obesity; palmitoylcarnitine did not reach significance.
Human plasma cohort; correlation analysis context.

Diagnostic Chromatographic Resolution in Lipidomics

In tracer-based lipidomics for fatty acid oxidation disorders, standardizing retention times for polyunsaturated species is critical. D9-labeled Linoleoylcarnitine resolves into two distinct retention time peaks (375-390s and 390-430s) under standard normal phase LC-MS conditions, a signature specifically required to differentiate LCHADD and MTPD patient fibroblasts from other disorders[1].

Evidence DimensionLC-MS/MS retention time resolution
Target Compound DataResolves into two distinct diagnostic peaks (375-390s and 390-430s)
Comparator Or BaselineSaturated/Monounsaturated LCACs: Lack di-unsaturated isomer separation
Quantified DifferenceUnique dual-peak elution profile specific to C18:2 metabolism
ConditionsNormal phase liquid chromatography mass spectrometry (LC-MS/MS)

Serves as an irreplaceable analytical standard for calibrating clinical diagnostic panels that rely on exact retention times of di-unsaturated acylcarnitines.

CF newborn profile
Class-level inference
Elevated relative abundance in CF vs. total LCA pool
Supports biomarker research in cystic fibrosis newborn screening.
Qualitative finding; requires independent validation.
IEM diagnostic marker status
Class-level inference
Primary marker for CPT I, CACT, CPT II deficiencies
Established role in inherited metabolic disorder research; key for targeted assay development.
Based on LOINC classification; verify with current guidelines.

Reference Standard for Newborn Screening & Lipidomics

Linoleoylcarnitine is essential for calibrating LC-MS/MS instruments used in newborn screening and clinical lipidomics. Its unique dual-peak elution profile allows laboratories to accurately quantify polyunsaturated acylcarnitines and differentiate specific mitochondrial beta-oxidation disorders, such as LCHADD and MTPD, which cannot be calibrated using saturated analogs [1].

Insulin Resistance & Sensitization Modeling

Because Linoleoylcarnitine specifically increases insulin sensitization in myotubes—in direct contrast to the resistance induced by saturated analogs—it is a critical reagent for researchers mapping the structural dependencies of lipid-induced metabolic signaling and screening for novel insulin-sensitizing pathways [2].

Mitochondrial Bioenergetics & Complex IV Assays

For bioenergetic studies requiring Complex IV inhibition without the interference of massive reactive oxygen species (ROS) generation, Linoleoylcarnitine is the preferred substrate over Palmitoylcarnitine. It allows for the decoupling of respiratory chain inhibition from severe oxidative stress in energized cardiac fibers [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CPT deficiency diagnostic assay research
Primary marker status for CPT I/CACT/CPT II disorders
Chromatographic specificity and recovery in dried blood spot matrices
CPT I regulation studies in metabolic disease models
Reported higher CPT I inhibition vs. saturated analogs
Enzyme inhibition assay reproducibility in cardiomyocyte/hepatocyte models
BMI-correlated metabolomics research
Specific BMI correlation in human plasma cohorts
Quantification accuracy and matrix effect in targeted acylcarnitine panels
Cystic fibrosis newborn screening biomarker research
Elevated relative abundance vs. total long-chain acylcarnitines in CF newborns
Relative quantitation robustness and analytical specificity in newborn blood spots

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

7.2

Hydrogen Bond Acceptor Count

4

Exact Mass

423.33485892 Da

Monoisotopic Mass

423.33485892 Da

Heavy Atom Count

30

Appearance

Yellow Solid

Melting Point

115-120°C

Other CAS

36816-10-1

Wikipedia

O-linoleyl-L-carnitine

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]

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